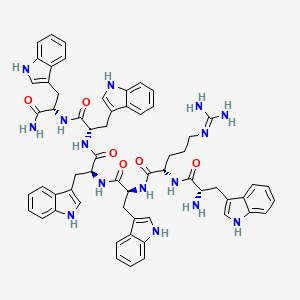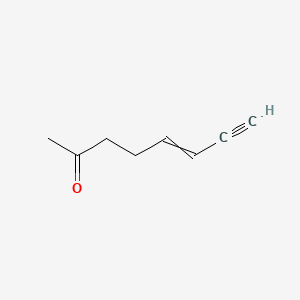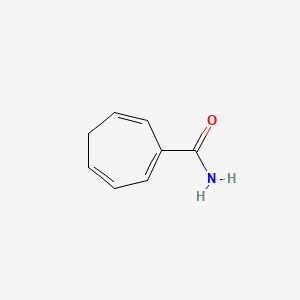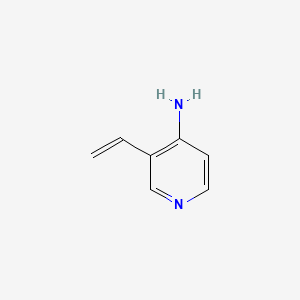
WRW4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WRW4 is a selective antagonist of formyl peptide receptor 2 (FPR2) signaling. It inhibits the binding of WKYMVm to FPR2 and prevents intracellular calcium release induced by WKYMVm, MMK 1, amyloid β 42, and F peptide . This compound is widely used in scientific research due to its ability to block chemotactic migration and superoxide generation by amyloid β 42 peptide .
Mechanism of Action
Target of Action
WRW4 primarily targets the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) . FPR2 is a G-protein-coupled receptor involved in the regulation of inflammatory responses and immune cell recruitment .
Mode of Action
This compound acts as a selective antagonist of FPR2 . It inhibits the binding of certain agonists to FPR2, such as WKYMVm, MMK-1, amyloid beta42 (Abeta42) peptide, and F peptide . This inhibition results in a decrease in intracellular calcium release induced by these agonists . Furthermore, this compound blocks chemotactic migration and superoxide generation by amyloid beta 42 peptide in human neutrophils .
Biochemical Pathways
This compound’s antagonistic action on FPR2 affects several biochemical pathways. For instance, it has been shown to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . In addition, it influences the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and migration .
Result of Action
The antagonistic action of this compound on FPR2 leads to a variety of molecular and cellular effects. For example, it has been shown to decrease the release of proinflammatory cytokines in cells treated with LPS, reversing the LPS-induced attenuation of cell proliferation, migration, invasion, and angiogenesis, and increasing apoptosis . Moreover, this compound impairs the development of pulmonary fibrosis in response to irradiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, radiation therapy can increase the expression of FPR2, the target of this compound, thereby potentially influencing its efficacy . .
Biochemical Analysis
Biochemical Properties
WRW4 interacts with the formyl peptide receptor-like 1 (FPRL1), inhibiting the binding of WKYMVm to FPRL1 . This interaction plays a crucial role in the regulation of host responses during inflammation .
Cellular Effects
This compound has been shown to inhibit Abeta42 peptide-induced superoxide generation and chemotactic migration of neutrophils . It also completely inhibits the internalization of Abeta42 peptide in human macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to FPRL1 and inhibiting its activation . This results in the inhibition of intracellular calcium increase, extracellular signal-regulated kinase activation, and chemotactic cell migration towards WKYMVm .
Preparation Methods
WRW4 is synthesized through a series of peptide synthesis steps. The compound has the sequence WRWWWW-NH2, with a C-terminal amide modification . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA. Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers and purification by high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
WRW4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with other residues to create analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like amino acid derivatives. Major products formed from these reactions include oxidized this compound, reduced this compound, and various this compound analogs .
Scientific Research Applications
WRW4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study formyl peptide receptor 2 signaling pathways and to develop new receptor antagonists.
Comparison with Similar Compounds
WRW4 is unique among formyl peptide receptor antagonists due to its high selectivity for FPR2 and its ability to inhibit multiple FPR2-mediated signaling pathways. Similar compounds include:
Cyclosporin H: Another FPR2 antagonist with different selectivity and potency profiles.
Boc-MLF: A formyl peptide receptor antagonist with a different chemical structure and mechanism of action.
N-formyl-Met-Leu-Phe (fMLF): A well-known formyl peptide receptor agonist used in various research studies.
This compound stands out due to its specific inhibition of FPR2-mediated signaling and its broad range of applications in scientific research .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDOVLLPORVJP-WOAIKHIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H65N15O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)


![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)

